molecular formula C12H18N4S B1471689 2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine CAS No. 1531123-26-8

2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine

Cat. No.: B1471689
CAS No.: 1531123-26-8
M. Wt: 250.37 g/mol
InChI Key: IUATTYACRAGHRB-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-methyl-6-thiomorpholinopyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4S and its molecular weight is 250.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Aminolysis and Alcoholysis Reactions : Research by Novakov et al. (2017) investigated the aminolysis of a related compound, highlighting the influence of the amino group's steric environment and the reaction medium's dielectric permittivity on the reaction outcomes. This study contributes to understanding the chemical behavior of pyrimidinone derivatives in the presence of various amines (Novakov et al., 2017).

  • Crystal Structure Analysis : The crystal structure of cyprodinil, an anilinopyrimidine fungicide featuring a cyclopropyl and a pyrimidine ring similar to the chemical structure , was elucidated by Jeon et al. (2015), providing insights into the molecular configurations that could be relevant for designing compounds with specific properties (Jeon et al., 2015).

  • Cyclopropylation Methods : Derosa et al. (2018) developed a copper-catalyzed Chan-Lam cyclopropylation reaction, facilitating the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives. This method could be applied to synthesize compounds with structures similar to the one in focus, enhancing their accessibility for further research (Derosa et al., 2018).

Potential Biological Activities

  • Antiproliferative Activities : A study by Lu et al. (2021) synthesized a compound with a similar complex structure, incorporating a cyclopropane carboxamide moiety, and reported significant inhibitory activity against cancer cell lines. This indicates the potential utility of such compounds in the development of new anticancer therapies (Lu et al., 2021).

  • Enzyme Inhibition : Boztaş et al. (2019) explored the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, demonstrating effective inhibition of carbonic anhydrase and acetylcholinesterase enzymes. These findings suggest that similar cyclopropyl-containing compounds could have therapeutic applications (Boztaş et al., 2019).

Properties

IUPAC Name

2-cyclopropyl-N-methyl-6-thiomorpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c1-13-10-8-11(16-4-6-17-7-5-16)15-12(14-10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUATTYACRAGHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2CC2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.